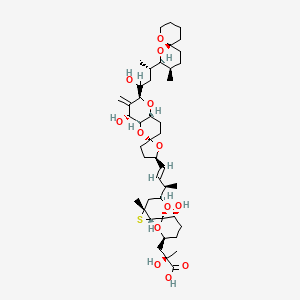
Acv tripeptide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ACV-Tripeptid beinhaltet die nicht-ribosomale Peptidsynthetase ACV-Synthetase (ACVS) . Dieses Enzym katalysiert die Bildung des Tripeptids durch eine Reihe enzymatischer Schritte, wobei jeder Schritt die Aktivierung und Einarbeitung einer der drei Aminosäuren beinhaltet: α-Aminoadipinsäure, Cystein und Valin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von ATP und Magnesiumionen als Kofaktoren .
Industrielle Produktionsmethoden
Die industrielle Produktion von ACV-Tripeptid erfolgt durch die Fermentation von Penicillin-produzierenden Organismen wie Penicillium chrysogenum . Das Tripeptid wird aus dem Kulturmedium extrahiert und mit verschiedenen chromatographischen Verfahren gereinigt . Fortschritte in der Gentechnik haben auch die Überexpression der ACV-Synthetase in heterologen Wirten wie Escherichia coli ermöglicht, was die großtechnische Produktion erleichtert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ACV-Tripeptid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Cyclisierung: Das Tripeptid kann cyclisieren, um den Penicillinkern zu bilden.
Epimerisierung: Der Valinrest kann eine Epimerisierung von der L- zur D-Konfiguration erfahren.
Häufige Reagenzien und Bedingungen
Cyclisierung: Diese Reaktion erfordert typischerweise die Anwesenheit spezifischer Enzyme wie Isopenicillin-N-Synthase.
Epimerisierung: Dieser Prozess kann spontan ablaufen oder durch spezifische Epimerase-Enzyme katalysiert werden.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
ACV-Tripeptid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Das Tripeptid wird verwendet, um die Biosynthesewege von β-Lactam-Antibiotika zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von ACV-Tripeptid beinhaltet seine Rolle als Vorläufer bei der Biosynthese von β-Lactam-Antibiotika . Das Tripeptid wird von ACV-Synthetase synthetisiert und anschließend cyclisiert, um den Penicillinkern zu bilden . Dieser Kern wird dann weiter modifiziert, um verschiedene Penicillin- und Cephalosporin-Antibiotika zu produzieren . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von Aminosäuren durch ACV-Synthetase und die Cyclisierung, die durch Isopenicillin-N-Synthase katalysiert wird .
Wirkmechanismus
The mechanism of action of ACV tripeptide involves its role as a precursor in the biosynthesis of β-lactam antibiotics . The tripeptide is synthesized by ACV synthetase and subsequently undergoes cyclization to form the penicillin nucleus . This nucleus is then further modified to produce various penicillin and cephalosporin antibiotics . The molecular targets and pathways involved include the activation of amino acids by ACV synthetase and the cyclization catalyzed by isopenicillin N synthase .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
δ-(l-α-Aminoadipyl)-l-cysteinyl-l-valine: Ein ähnliches Tripeptid mit der L-Konfiguration von Valin.
δ-(l-α-Aminoadipyl)-l-cysteinyl-d-allo-isoleucine: Ein weiteres Tripeptid mit einer anderen Aminosäurensubstitution.
Einzigartigkeit
ACV-Tripeptid ist aufgrund seiner spezifischen Aminosäuresequenz und seiner Rolle als erstes dediziertes Zwischenprodukt im Biosyntheseweg von β-Lactam-Antibiotika einzigartig . Das Vorhandensein der ungewöhnlichen Aminosäure α-Aminoadipinsäure und die D-Konfiguration von Valin unterscheiden es von anderen Tripeptiden .
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEIJZFKOAXBBV-ATZCPNFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332274 | |
| Record name | AADCV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32467-88-2 | |
| Record name | Acv tripeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACV tripeptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AADCV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACV TRIPEPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)







![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)





